Allethrin

Beschreibung

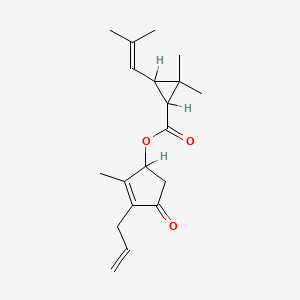

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAOQKBXKSDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Record name | ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/47 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035180 | |

| Record name | Allethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allethrin appears as a clear amber-colored viscous liquid. Insoluble and denser than water. Toxic by ingestion, inhalation, and skin absorption. A synthetic household insecticide that kills flies, mosquitoes, garden insects, etc., Yellow liquid with a mild aromatic odor; [EXTOXNET], PALE YELLOW VISCOUS LIQUID., VISCOUS LIQUID., YELLOW VISCOUS LIQUID. | |

| Record name | ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/47 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1768 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

BP: 140 °C at 0.1 mm Hg. Vaporizes without decomposition when heated at 150 °C., at 0.013kPa: 140 °C, at 0.05kPa: 153 °C | |

| Record name | ALLETHRINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

GREATER THAN 140 °F, 130 °C, 65.6 °C o.c., ~120 °C | |

| Record name | ALLETHRINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.01, Relative density (water = 1): 1.00, Relative density (water = 1): 0.98 | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Pale, yellow, oily liquid. Specific gravity, d 20/4: 1.005-1.015. Vapor pressure: 1.2X10-4 mm Hg at 30 °C. Miscible with most organic solvents at 20-25 °C. /Pynamin forte/, Vapor pressure, Pa at 20 °C:, Vapor pressure, Pa at 25 °C: | |

| Record name | ALLETHRINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

584-79-2, 42534-61-2, 28434-00-6, 84030-86-4, 28057-48-9 | |

| Record name | ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/47 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-cis,trans-Allethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042534612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLETHRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-allyl-2-methyl-4-oxocyclopent-2-en-1-yl [1R-[1α(S*),3β]]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allethrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X03II877M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

~4 °C | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Neurotoxicology of Allethrin: A Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular mechanism by which allethrin, a Type I pyrethroid insecticide, exerts its neurotoxic effects through the modulation of voltage-gated sodium channels (Nav). This compound disrupts the normal gating kinetics of these channels, leading to prolonged neuronal hyperexcitability. This document details the qualitative and quantitative aspects of this compound's action, outlines the key experimental protocols used to elucidate this mechanism, and presents visual representations of the underlying molecular interactions and experimental workflows. The information is intended to serve as a detailed resource for researchers and professionals involved in neurotoxicology, pharmacology, and the development of novel insecticides and therapeutic agents.

Introduction: this compound and Voltage-Gated Sodium Channels

This compound is a synthetic pyrethroid insecticide, modeled after the natural insecticidal compounds, pyrethrins, found in chrysanthemum flowers.[1][2] It is classified as a Type I pyrethroid, lacking an α-cyano group in its structure.[2][3] The primary target of this compound's neurotoxic action in both insects and mammals is the voltage-gated sodium channel.[4][5] These transmembrane proteins are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons.[4] By modulating the function of these channels, this compound leads to repetitive firing of neurons and eventual paralysis in insects.[1][4] In mammals, exposure can lead to a range of neurotoxic symptoms.[6]

Voltage-gated sodium channels are complex proteins that cycle through several conformational states: resting (closed), open (activated), and inactivated.[7] The precise timing of these state transitions is essential for normal nerve function. This compound disrupts this delicate balance by physically interacting with the channel protein.[7]

Mechanism of Action: Disruption of Sodium Channel Gating

The principal mechanism of action of this compound on voltage-gated sodium channels is the modification of their gating kinetics.[8] This modification is characterized by a significant slowing of both the activation and inactivation processes.[3] This leads to two hallmark electrophysiological phenomena:

-

A large, persistent sodium current during membrane depolarization.

-

A large, slowly decaying sodium "tail current" upon repolarization of the membrane.[3]

This prolonged influx of sodium ions leads to a sustained membrane depolarization, causing neuronal hyperexcitability and repetitive firing, which underlies the toxic effects of the insecticide.[4] this compound, like other Type I pyrethrins, produces a rapidly decaying sodium tail current.[9]

This compound has been shown to modify a variety of voltage-gated sodium channel isoforms. Studies have demonstrated that tetrodotoxin-resistant (TTX-R) sodium channels are more sensitive to this compound than tetrodotoxin-sensitive (TTX-S) channels.[10] Furthermore, research on expressed rat sodium channel isoforms has revealed differential sensitivities, with Na(v)1.6 being a significant target.[11] S-biothis compound, an isomer of this compound, shows weak modification of Na(v)1.6 channels from the resting state and this modification is not enhanced by repetitive activation, suggesting it does not preferentially bind to the open state of the channel.[8][11][12]

The interaction of this compound with the sodium channel is stereospecific, indicating a specific binding site.[13]

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on the effects of this compound and its isomers on various voltage-gated sodium channel isoforms.

Table 1: Modification of Rat Na(v)1.6 Sodium Channels by S-Biothis compound

| Parameter | Value | Concentration | Notes |

| Resting State Modification | 5.7% | 100 µM | Weak modification.[11] |

| Enhancement by Repetitive Activation | None | 100 µM | Modification is not use-dependent.[11] |

Table 2: Characteristics of this compound-Modified Sodium Currents in Rat Dorsal Root Ganglion (DRG) Cells

| Parameter | Value | Concentration | Temperature | Notes |

| Maximum Slow Tail Conductance | 40% of peak conductance | 10 µM | Not temperature dependent | Suggests the fraction of open modified channels is constant.[10] |

| Washout Time Constant (with DMSO) | 188 ± 44 s | 10 or 100 µM | Not temperature dependent | Washout is significantly slower without DMSO.[10] |

Table 3: this compound's Effect on Reconstructed Currents of Modified Rat Na(v)1.8 Channels

| Current Type | Activation | Inactivation (during 40-ms depolarization) |

| This compound-Modified | Relatively rapid | Partial inactivation[9] |

Experimental Protocols

The investigation of this compound's mechanism of action relies heavily on electrophysiological techniques, primarily the two-electrode voltage clamp (TEVC) on Xenopus oocytes and the whole-cell patch clamp on cultured neurons or other relevant cell types.

Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes

This technique is ideal for studying the effects of compounds on specific ion channel isoforms that have been exogenously expressed in large Xenopus oocytes.[3][8][11]

Methodology:

-

Oocyte Preparation:

-

Harvest stage V-VI oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Inject cRNA encoding the desired voltage-gated sodium channel α and any auxiliary β subunits into the oocyte cytoplasm.

-

Incubate the oocytes for 2-7 days to allow for channel expression.

-

-

Electrode Preparation:

-

Pull borosilicate glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ.

-

Fill the electrodes with a 3 M KCl solution.

-

-

Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes: one for measuring the membrane potential (voltage electrode) and one for injecting current (current electrode).

-

Use a TEVC amplifier to clamp the oocyte's membrane potential at a holding potential (e.g., -100 mV) where the sodium channels are in the resting state.

-

Apply a series of voltage steps (e.g., to -10 mV for 40 ms) to elicit sodium currents.

-

Record the resulting currents before and after the application of this compound to the bath solution. This compound is typically dissolved in a solvent like DMSO before being diluted in the recording solution.[10]

-

-

Data Analysis:

-

Measure the peak inward current, the steady-state current at the end of the depolarization pulse, and the tail current upon repolarization.

-

Analyze the kinetics of channel activation, inactivation, and deactivation.

-

The percentage of modified channels can be estimated by comparing the amplitude of the tail current to the peak current during the preceding depolarization.

-

Whole-Cell Patch Clamp of Cultured Neurons

This technique allows for the recording of ionic currents from the entire membrane of a smaller cell, such as a neuron from the dorsal root ganglion (DRG).[10]

Methodology:

-

Cell Preparation:

-

Isolate and culture the desired neurons (e.g., rat DRG neurons) on glass coverslips.

-

-

Electrode Preparation:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ.

-

Fire-polish the tip of the pipette to ensure a smooth surface for sealing.

-

Fill the pipette with an intracellular solution containing ions that mimic the cell's cytoplasm (e.g., a high potassium concentration).

-

-

Recording:

-

Mount the coverslip with the cultured cells onto the stage of an inverted microscope.

-

Lower the micropipette onto the surface of a neuron and apply gentle suction to form a high-resistance seal (a "gigaseal," >1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).

-

Use a patch-clamp amplifier to clamp the cell's membrane potential at a desired holding potential.

-

Apply voltage protocols to elicit sodium currents.

-

Record currents in the absence and presence of this compound, which is applied to the extracellular solution perfusing the cells.

-

-

Data Analysis:

-

Similar to TEVC, analyze the peak current, steady-state current, and tail current to determine the effects of this compound on channel gating.

-

Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its investigation.

Caption: this compound's effect on sodium channel gating.

Caption: Electrophysiology experimental workflow.

Conclusion

This compound's neurotoxicity is a direct consequence of its ability to prolong the open state of voltage-gated sodium channels by slowing their inactivation and deactivation kinetics. This guide has provided a detailed overview of this mechanism, supported by quantitative data and a description of the key experimental protocols used in its investigation. A thorough understanding of this mechanism is critical for assessing the risks associated with pyrethroid exposure and for the rational design of new, more selective insecticides. Furthermore, the detailed study of how small molecules like this compound modulate ion channel function can provide valuable insights for the development of novel therapeutics targeting ion channels in a variety of disease states.

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. fda.gov [fda.gov]

- 3. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. homepages.gac.edu [homepages.gac.edu]

- 5. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 6. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two-electrode voltage clamp. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. reactionbiology.com [reactionbiology.com]

- 12. personal.utdallas.edu [personal.utdallas.edu]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Allethrin Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allethrin, the first synthetic pyrethroid insecticide, is a complex mixture of stereoisomers.[1][2] Its insecticidal efficacy and toxicological profile are intrinsically linked to the specific arrangement of its constituent isomers.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound isomers, detailed experimental protocols for their analysis, and visual representations of their relationships and analytical workflows. While extensive data exists for technical-grade this compound and some commercial isomer blends, information on the discrete properties of each of the eight stereoisomers remains limited in publicly available literature.

This compound is synthesized by the esterification of chrysanthemic acid and allethrolone.[4][5] The presence of three chiral centers in the molecule gives rise to eight possible stereoisomers.[4] Commercial formulations of this compound are typically mixtures of these isomers.[4] More refined products, such as biothis compound (B1148691) and esbiothrin, contain a reduced number of stereoisomers in specific ratios to enhance their insecticidal properties.[2][4]

Chemical and Physical Properties

The properties of this compound are often reported for the technical mixture or for specific commercial formulations which are themselves mixtures of isomers. This section summarizes the available quantitative data.

General Properties of this compound (Technical Grade)

Technical grade this compound is a clear, pale-yellow to amber-colored viscous liquid.[1][6][7] It is practically insoluble in water but soluble in a variety of organic solvents.[1][3]

Table 1: Physical and Chemical Properties of Technical this compound and its Formulations

| Property | Value | Isomer Composition | Reference |

| Appearance | Clear, pale-yellow to amber viscous liquid | Mixture of 8 stereoisomers | [1][6][7] |

| Boiling Point | 140 °C at 0.1 mmHg; 281.5 °C at 760 mmHg | Mixture of 8 stereoisomers | [1][4][7] |

| Specific Gravity | 1.005 at 25 °C; 1.005 - 1.015 at 20 °C (d-Allethrin) | Mixture of 8 stereoisomers; d-Allethrin is a mix of 4 isomers | [1] |

| Vapor Pressure | 16 mPa at 30 °C | Mixture of 8 stereoisomers | [6] |

| Water Solubility | Practically insoluble | Mixture of 8 stereoisomers | [1][3] |

| Solubility in Organic Solvents | Soluble in methanol, hexane, xylene, acetone (B3395972), ethanol (B145695), petroleum ether, carbon tetrachloride, ethylene (B1197577) dichloride, nitromethane | Mixture of 8 stereoisomers | [1][6] |

| Melting Point | ~4 °C | Mixture of 8 stereoisomers | [7] |

| Flash Point | >140 °F | Mixture of 8 stereoisomers | [7] |

| Molecular Weight | 302.4 g/mol | All isomers | [7] |

| Molecular Formula | C₁₉H₂₆O₃ | All isomers | [4] |

Isomer Compositions of Commercial this compound Products

Several commercial products of this compound are available, each with a specific isomeric composition tailored for different applications.

Table 2: Isomer Composition of Commercial this compound Products

| Product Name | Isomer Composition | Approximate Ratio | Reference |

| This compound (Technical) | Racemic mixture of all 8 stereoisomers | 1:1:1:1:1:1:1:1 | [1] |

| d-Allethrin | [1R, trans;1R]-, [1R, trans;1S]-, [1R, cis;1R]-, and [1R, cis;1S]-isomers | 4:4:1:1 | [1] |

| Biothis compound | [1R, trans;1R]- and [1R, trans;1S]-isomers | 1:1 | [1][2] |

| Esbiothrin | [1R, trans;1R]- and [1R, trans;1S]-isomers | 1:3 | [1][2] |

| S-Biothis compound | [1R, trans;1S]-isomer | Predominantly this single isomer | [1] |

Isomeric Relationships

The eight stereoisomers of this compound arise from three chiral centers. The relationships between these isomers can be visualized as a combination of diastereomers and enantiomers.

Caption: Isomeric relationships of the eight stereoisomers of this compound.

Experimental Protocols for Isomer Analysis

The separation and quantification of this compound isomers are critical for quality control and research. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Sample Preparation

A general sample preparation protocol for the analysis of this compound in a formulation (e.g., mosquito coil) is as follows:

-

Extraction:

-

Cleanup (if necessary for complex matrices):

-

For residue analysis, a cleanup step may be required. This can involve liquid-liquid partitioning with an immiscible solvent and/or solid-phase extraction (SPE) using cartridges like Florisil.[8]

-

-

Dilution and Filtration:

-

Dilute the extract with the appropriate solvent (e.g., acetone for GC, mobile phase for HPLC) to a concentration within the calibration range.[5]

-

Filter the final solution through a 0.45 µm syringe filter before injection into the chromatograph.

-

Gas Chromatography (GC) Method for Isomer Separation

GC is widely used for the determination of this compound isomers. A flame ionization detector (FID) is commonly used for quantification.[5]

Table 3: GC Conditions for this compound Isomer Analysis

| Parameter | Condition | Reference |

| Column | Fused silica (B1680970) capillary column, e.g., HP-5 (crosslinked 5% phenyl methyl silicone), 25m x 0.32mm x 1.0µm film | [9] |

| Injector Temperature | 280 °C | [9] |

| Detector Temperature | 280 °C (FID) | [9] |

| Carrier Gas | Hydrogen or Helium | [9] |

| Flow Rate | ~2.6 mL/min | [9] |

| Oven Temperature Program | Isothermal at 250 °C for separation of some isomers. A temperature program may be required for complex mixtures. | [9] |

| Injection Volume | 1.0 µL | [9] |

| Split Ratio | 5:1 | [9] |

Note: The separation of diastereoisomers of this compound on an HP-5 column may not be sufficient.[9] A QF-1 column has been shown to completely separate the stereoisomers of this compound.[9]

High-Performance Liquid Chromatography (HPLC) Method for Isomer Separation

HPLC, particularly with chiral stationary phases, is a powerful technique for the separation of this compound's stereoisomers.

Table 4: HPLC Conditions for this compound Isomer Analysis

| Parameter | Condition | Reference |

| Column | Chiral stationary phase, e.g., Sumichiral OA-4600 or CD-Shell RSP (2-hydroxypropyl)-β-cyclodextrin bonded to core-shell particles. | [10][11] |

| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water (e.g., 25:75 v/v) or n-hexane and ethanol (e.g., 1000:1 v/v). | [5][10] |

| Flow Rate | 0.8 - 1.0 mL/min | [5][10] |

| Column Temperature | 25 °C or ambient | [5][10] |

| Detector | UV detector at 230 nm or Photodiode Array (PDA) detector. | [5][10] |

| Injection Volume | 1 - 2 µL | [5][10] |

Experimental Workflow for Isomer Analysis

The following diagram illustrates a typical workflow for the separation and analysis of this compound isomers from a formulated product.

Caption: A typical experimental workflow for the analysis of this compound isomers.

Conclusion

This guide has summarized the key chemical and physical properties of this compound isomers and provided detailed experimental protocols for their analysis. While comprehensive data for the technical mixture is available, a notable gap exists in the characterization of individual stereoisomers. The provided GC and HPLC methods offer robust approaches for the separation and quantification of these isomers, which is essential for quality control, regulatory compliance, and further research into their specific biological activities. The visualization of isomeric relationships and analytical workflows aims to provide a clear and practical resource for professionals in the field.

References

- 1. Allethrins (EHC 87, 1989) [inchem.org]

- 2. Allethrins - Wikipedia [en.wikipedia.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. This compound (Ref: FMC 249) [sitem.herts.ac.uk]

- 5. cipac.org [cipac.org]

- 6. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 7. Allethrins | C19H26O3 | CID 11442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fda.gov.tw [fda.gov.tw]

- 9. [Analysis of the stereoisomers of 14 pyrethroids by capillary gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jascoinc.com [jascoinc.com]

- 11. pubs.acs.org [pubs.acs.org]

The Dawn of Synthetic Pyrethroids: A Technical History of Allethrin's Discovery and Synthesis

A pivotal moment in the development of synthetic insecticides occurred in 1949 with the first successful synthesis of allethrin, a potent analog of the natural insecticidal compounds known as pyrethrins (B594832). This breakthrough, achieved by Milton S. Schechter at the U.S. Department of Agriculture, marked the genesis of the pyrethroid class of insecticides, which remain in widespread use today. This in-depth guide provides a comprehensive overview of the discovery and synthesis history of this compound, tailored for researchers, scientists, and drug development professionals. It details the key scientific milestones, experimental methodologies, and the structure-activity relationships that have shaped our understanding of this important insecticide.

From Chrysanthemum Flowers to the Laboratory Bench: The Discovery of this compound

The journey to this compound began with the study of natural pyrethrins, extracts from the flowers of Chrysanthemum cinerariaefolium. These natural insecticides were known for their rapid knockdown effect on insects and low mammalian toxicity. However, their instability in light and air limited their agricultural applications.[1] For decades, chemists endeavored to elucidate the complex structures of the active components of pyrethrum, primarily pyrethrin I and cinerin I.

Key contributions from Hermann Staudinger and Leopold Ruzicka in the 1920s laid the groundwork by correctly identifying the chrysanthemic acid moiety and the rethrolone core.[1] However, it was the work of Frederick B. LaForge and his colleagues at the U.S. Department of Agriculture in the 1940s that ultimately unraveled the correct structures of the pyrethrin and cinerin esters.[1][2]

Building on this structural elucidation, Milton S. Schechter conceived of a synthetic analog that retained the key insecticidal features of the natural compounds but was more stable. By simplifying the side chain of the rethrolone component, Schechter synthesized a new alcohol, which he named "allethrolone."[3][4] Esterification of this synthetic alcohol with chrysanthemic acid yielded the first synthetic pyrethroid, this compound.[3] The announcement of this achievement on March 11, 1949, heralded a new era in insecticide development.[4][5]

The Chemical Architecture of this compound: Stereoisomers and Biological Activity

This compound is the ester of (±)-allethrolone and (±)-cis/trans-chrysanthemic acid. Due to the presence of three chiral centers in its structure—one in the allethrolone (B1665232) moiety and two in the chrysanthemic acid moiety—this compound exists as a mixture of eight possible stereoisomers.[3][6] These stereoisomers exhibit significantly different insecticidal activities.

The insecticidal potency of pyrethroids is largely dependent on the stereochemistry of both the acid and alcohol components. It was determined that the esters of (+)-trans-chrysanthemic acid were the most active.[7] Specifically, the (+)-allethronyl ester of (+)-trans-chrysanthemic acid, known as S-biothis compound, is the most potent of the eight stereoisomers.[8] This discovery led to the development of enriched commercial formulations with enhanced insecticidal efficacy.

Table 1: Commercial Formulations of this compound and their Isomeric Composition [3][6][8]

| Formulation | Isomeric Composition | Approximate Ratio |

| This compound | Racemic mixture of all 8 stereoisomers | 1:1:1:1:1:1:1:1 |

| Biothis compound | Mixture of two stereoisomers of d-allethrin | d-trans allethronyl d-trans chrysanthemate and d-trans allethronyl l-trans chrysanthemate in a ~1:1 ratio |

| Esbiothrin | Enriched mixture of two stereoisomers of d-allethrin | d-trans allethronyl d-trans chrysanthemate and d-trans allethronyl l-trans chrysanthemate in a ~3:1 ratio |

| S-Biothis compound | A single, highly active stereoisomer | d-trans allethronyl d-trans chrysanthemate |

Table 2: Insecticidal Activity of this compound Formulations Against Houseflies (Musca domestica)

| Formulation | LD50 (µ g/fly ) | Relative Potency (this compound = 1) |

| This compound | 0.3-0.5 | 1 |

| Biothis compound | 0.15-0.25 | ~2 |

| Esbiothrin | 0.1-0.15 | ~3 |

| S-Biothis compound | 0.08-0.12 | ~4 |

Note: LD50 values can vary depending on the specific bioassay conditions and the strain of insects used.

The Synthesis of a Landmark Insecticide: Experimental Pathways

The industrial synthesis of this compound is a multi-step process that involves the separate preparation of its two key precursors, chrysanthemic acid and allethrolone, followed by their esterification.[6] The initial commercial production of this compound was a complex and lengthy process, involving more than ten steps, which made it significantly more expensive than natural pyrethrins.[1]

Synthesis of Chrysanthemic Acid

The synthesis of chrysanthemic acid has been approached through various routes. One of the early and notable industrial methods involves the reaction of a pyruvic acid derivative with a cyclopropane-forming reagent. A common laboratory-scale synthesis starts from glyoxal, 2-methyl-2-butene, and ethyl diazoacetate.

Experimental Protocol: Synthesis of (±)-cis/trans-Chrysanthemic Acid

-

Preparation of the Pyrazoline Intermediate: A solution of ethyl diazoacetate in an inert solvent such as diethyl ether is added dropwise to a cooled solution of 2,5-dimethyl-2,4-hexadiene. The reaction mixture is stirred at low temperature for several hours to allow for the [3+2] cycloaddition to occur, forming the corresponding pyrazoline derivative.

-

Thermal Decomposition to Cyclopropane: The solvent is removed under reduced pressure, and the crude pyrazoline is heated. The thermal decomposition of the pyrazoline intermediate expels nitrogen gas and forms the ethyl ester of (±)-cis/trans-chrysanthemic acid.

-

Hydrolysis to Chrysanthemic Acid: The resulting ester mixture is then hydrolyzed by refluxing with a solution of sodium hydroxide (B78521) in aqueous ethanol. After acidification, the (±)-cis/trans-chrysanthemic acid is extracted with an organic solvent and purified by crystallization or distillation.

Synthesis of Allethrolone

The synthesis of racemic allethrolone has also been achieved through multiple pathways. An early method developed by Schechter and LaForge involved a multi-step process starting from simple precursors.

Experimental Protocol: Synthesis of (±)-Allethrolone

-

Condensation Reaction: A key step involves the condensation of pyruvaldehyde (methylglyoxal) with a suitable cyclopentenone precursor.

-

Allylation: The resulting intermediate is then allylated to introduce the characteristic allyl side chain of allethrolone. This is typically achieved using an allyl halide, such as allyl bromide, in the presence of a base.

-

Purification: The crude (±)-allethrolone is then purified by vacuum distillation.

Esterification to this compound

The final step in the synthesis of this compound is the esterification of chrysanthemic acid with allethrolone.

Experimental Protocol: Synthesis of this compound

-

Acid Chloride Formation: (±)-cis/trans-Chrysanthemic acid is converted to its more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.

-

Esterification: The chrysanthemoyl chloride is then reacted with (±)-allethrolone in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

-

Workup and Purification: The reaction mixture is washed with dilute acid and water to remove the base and any unreacted starting materials. The resulting crude this compound is then purified by vacuum distillation to yield the final product as a viscous, amber-colored liquid.[9]

Mechanism of Action: Disrupting the Insect Nervous System

This compound, like all pyrethroids, exerts its insecticidal effect by acting as a potent neurotoxin.[10] The primary target of pyrethroids is the voltage-gated sodium channels in the nerve cell membranes of insects.[10][11]

Pyrethroids bind to the sodium channels and modify their gating kinetics, causing them to remain open for an extended period.[7][11] This prolonged influx of sodium ions leads to repetitive nerve discharges, causing hyperexcitability of the nervous system, followed by paralysis and ultimately, death of the insect.[7][10] This mode of action is responsible for the rapid "knockdown" effect characteristic of pyrethroid insecticides.

Visualizing the Pathways

To better understand the historical development and the chemical processes involved, the following diagrams illustrate the key timelines and synthetic routes.

Caption: A timeline illustrating the key milestones in the discovery and development of this compound insecticides.

Caption: A simplified workflow of the general synthesis of this compound from its key precursors.

Caption: The signaling pathway illustrating the mode of action of this compound on insect nerve cells.

Conclusion

The discovery and synthesis of this compound represent a landmark achievement in the field of insecticide chemistry. It not only provided a more stable alternative to natural pyrethrins but also paved the way for the development of a vast and diverse class of synthetic pyrethroids that have had a profound impact on agriculture and public health. The ongoing study of this compound and its analogs continues to provide valuable insights into the design of effective and selective insecticides, highlighting the enduring legacy of this pioneering synthetic compound.

References

- 1. jascoinc.com [jascoinc.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asu.elsevierpure.com [asu.elsevierpure.com]

- 6. Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]

- 10. entomoljournal.com [entomoljournal.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Stereoisomer Composition of Commercial Bioallethrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioallethrin (B1148691), a synthetic pyrethroid insecticide, is widely utilized for the control of household insects. Its efficacy and toxicological profile are intrinsically linked to its stereochemistry. As a chiral molecule with two stereogenic centers, this compound, the parent compound, can exist as eight possible stereoisomers. Commercial biothis compound is a specific, refined mixture of two of these isomers, selected for their potent insecticidal properties. This technical guide provides an in-depth analysis of the stereoisomer composition of commercial biothis compound, detailed experimental protocols for its characterization, and an overview of its mechanism of action.

Stereoisomer Composition of Biothis compound and Related Products

Commercial biothis compound is primarily composed of two of the eight stereoisomers of this compound.[1][2][3][4] Specifically, it is the ester of (±)-allethrolone with (+)-trans-chrysanthemic acid. This results in a mixture of the (S)-allethronyl (+)-trans-chrysanthemate and (R)-allethronyl (+)-trans-chrysanthemate stereoisomers. In commercial biothis compound, these two diastereomers are present in an approximate 1:1 ratio.[3][4]

The purity of technical grade biothis compound is typically between 85% and 98%, with the remaining percentage consisting of other this compound stereoisomers and minor synthetic byproducts.[1]

For comparative purposes, the stereoisomer compositions of related commercial products are provided in the table below.

| Product Name | Stereoisomer Composition | Approximate Ratio |

| Biothis compound | (S)-allethronyl (+)-trans-chrysanthemate and (R)-allethronyl (+)-trans-chrysanthemate | 1:1[3][4] |

| Esbiothrin | (S)-allethronyl (+)-trans-chrysanthemate and (R)-allethronyl (+)-trans-chrysanthemate | 3:1[1][2] |

| S-Biothis compound | (S)-allethronyl (+)-trans-chrysanthemate | >95% (pure S-enantiomer)[1][2] |

Experimental Protocols for Stereoisomer Analysis

The accurate determination of the stereoisomer composition of biothis compound is crucial for quality control and regulatory purposes. The primary analytical techniques employed are chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy with the use of chiral shift reagents.

Chiral Gas Chromatography (GC) Protocol

Chiral GC is a robust method for the separation and quantification of the diastereomers in biothis compound.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: Chiral capillary column, such as a cyclodextrin-based column (e.g., Rt-βDEXsm).

-

Carrier Gas: Hydrogen or Helium, at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 180 °C, hold for 2 minutes.

-

Ramp: Increase to 230 °C at a rate of 5 °C/minute.

-

Hold: Maintain 230 °C for 10 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Dilute the biothis compound sample in a suitable solvent such as hexane (B92381) or isooctane (B107328) to a concentration of approximately 1 mg/mL.

-

Quantification: The relative percentage of each stereoisomer is determined by the peak area normalization method.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

Chiral HPLC offers excellent separation of the biothis compound stereoisomers under mild analytical conditions.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., CHIRALPAK® AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v). The exact ratio may require optimization depending on the specific column and system.

-

Flow Rate: 1.0 mL/minute.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a solution of the biothis compound sample in the mobile phase at a concentration of about 0.5 mg/mL.

-

Quantification: The percentage of each isomer is calculated from the peak areas in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy, in conjunction with chiral lanthanide shift reagents, can be used to differentiate and quantify the diastereomers of biothis compound.

-

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃).

-

Procedure:

-

Dissolve a known amount of the biothis compound sample in CDCl₃ in an NMR tube.

-

Acquire a standard ¹H NMR spectrum.

-

Add small, incremental amounts of the chiral shift reagent to the NMR tube and acquire a spectrum after each addition.

-

The signals corresponding to the protons of the two diastereomers will separate into distinct peaks.

-

The ratio of the diastereomers can be determined by integrating the separated signals.

-

Mechanism of Action: Signaling Pathway

Biothis compound, like other pyrethroid insecticides, exerts its neurotoxic effects by targeting the voltage-gated sodium channels in the nervous system of insects. This interaction disrupts the normal functioning of the nerve cells, leading to paralysis and eventual death of the insect.

Caption: Mechanism of action of biothis compound on insect voltage-gated sodium channels.

Experimental Workflow for Stereoisomer Analysis

The following diagram illustrates a typical workflow for the analysis of the stereoisomer composition of a commercial biothis compound sample.

References

Allethrin's Classification as a Type I Pyrethroid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allethrin, a synthetic pyrethroid insecticide, is definitively classified as a Type I pyrethroid due to its chemical structure and specific mechanism of neurotoxicity. This classification is primarily based on the absence of an α-cyano group, a key structural feature that distinguishes it from Type II pyrethroids. The toxicological effects of this compound are mediated through its interaction with voltage-gated sodium channels (VGSCs) in the neuronal membranes of insects and, to a lesser extent, mammals. By prolonging the open state of these channels, this compound induces a state of hyperexcitability in the nervous system, leading to repetitive nerve discharges, paralysis, and ultimately the death of the insect. This guide provides a detailed examination of the evidence supporting this compound's classification, including its mechanism of action, quantitative data from key electrophysiological studies, and detailed experimental protocols.

The Structural Basis for Classification

Pyrethroids are broadly categorized into two classes, Type I and Type II, based on their chemical structure and the resulting toxicological syndromes they produce. The defining structural feature is the presence or absence of an α-cyano group on the 3-phenoxybenzyl alcohol moiety.

-

Type I Pyrethroids: These compounds, including this compound, permethrin, and resmethrin, lack an α-cyano group.[1][2] Their toxic action is characterized by the induction of repetitive firing in neurons, leading to tremors, ataxia, and hyperexcitability (the "T-syndrome").[3]

-

Type II Pyrethroids: These pyrethroids, such as cypermethrin (B145020) and deltamethrin, possess an α-cyano group.[4][5] This structural addition results in a more potent and prolonged modification of sodium channel gating, leading to a different set of symptoms known as the "CS-syndrome," which includes choreoathetosis (writhing movements) and salivation.[3]

This compound's chemical structure, devoid of the α-cyano moiety, firmly places it within the Type I category.[6]

Mechanism of Action at the Voltage-Gated Sodium Channel

The primary molecular target of this compound and other pyrethroids is the voltage-gated sodium channel, a transmembrane protein crucial for the initiation and propagation of action potentials in neurons.[7] this compound's interaction with the VGSC disrupts its normal gating kinetics in a manner characteristic of Type I pyrethroids.

Upon neuronal excitation, VGSCs open, allowing an influx of sodium ions that depolarizes the membrane and generates an action potential. The channels then rapidly inactivate and subsequently close upon repolarization. This compound binds to the sodium channel and slows both the inactivation of the open channel and its closing upon repolarization.[8] This results in a persistent inward sodium current, often observed as a "sodium tail current" in voltage-clamp experiments.[4][9] This prolonged depolarization leads to a state of hyperexcitability, causing the repetitive firing of action potentials in response to a single stimulus.[7]

Signaling Pathway of this compound's Neurotoxicity

Caption: this compound's interaction with the VGSC and downstream neurotoxic effects.

Quantitative Data on this compound's Effects

Electrophysiological studies have provided quantitative data that characterize the effects of this compound on sodium channels. These data clearly distinguish its action from that of Type II pyrethroids.

| Parameter | This compound (Type I) | Representative Type II Pyrethroid (e.g., Deltamethrin) | Reference(s) |

| Sodium Tail Current Decay | Rapidly decaying | Very slowly decaying (approx. 10-fold slower than Type I) | [4][6] |

| Time Constant of Tail Current (τ) | Shorter (e.g., washout τ ≈ 188 s) | Significantly longer | [9] |

| Modification of Resting Channels | Significant modification of channels in the resting state | Minimal modification of resting channels; requires repetitive stimulation for significant effect | [4][6] |

| Induction of Repetitive Firing | Induces multiple action potentials from a single stimulus | Prolonged membrane depolarization often leading to conduction block | [7] |

| Concentration for Effect | Effects observed at concentrations such as 10 µM and 100 µM | Effective at similar or lower concentrations | [9] |

Experimental Protocols

The classification and characterization of this compound's effects on sodium channels rely on sophisticated electrophysiological techniques. The two primary methods are the whole-cell patch-clamp and the two-electrode voltage-clamp (TEVC).

Whole-Cell Patch-Clamp Recording of Sodium Currents in Cultured Neurons

This technique allows for the recording of ionic currents from the entire membrane of a single cultured neuron.

Experimental Workflow:

Caption: A typical workflow for a whole-cell patch-clamp experiment.

Detailed Methodology:

-

Cell Preparation:

-

Culture primary neurons (e.g., rat dorsal root ganglion neurons) on glass coverslips.[9]

-

Maintain cultures in an appropriate growth medium and incubator conditions.

-

-

Solution Preparation:

-

External (Bath) Solution (in mM): 120 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgCl₂, 26 PIPES, 4 4-aminopyridine, and 0.03 CdCl₂ (to block K⁺ and Ca²⁺ channels, respectively), with pH adjusted to 7.4.[10]

-

Internal (Pipette) Solution (in mM): 80 Cesium methanesulfonate, 1 CaCl₂, 5 MgCl₂, 20 TEA, 10 HEPES, 11 EGTA, 10 ATP (disodium salt), and 0.5 GTP (lithium salt), with pH adjusted to 7.3.[10] The osmolarity of the internal solution should be slightly lower than the external solution.[11]

-

-

Electrode Preparation:

-

Recording Procedure:

-

Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage and perfuse with the external solution.[8]

-

Using a micromanipulator, approach a neuron with the glass micropipette filled with the internal solution.

-

Apply slight positive pressure to the pipette to keep the tip clean.

-

Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm seal."[8]

-

Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.[8]

-

Clamp the membrane potential at a holding potential of around -80 mV to -100 mV.

-

Apply depolarizing voltage steps to elicit sodium currents and record baseline activity.

-

Introduce this compound (e.g., 10-100 µM dissolved in the external solution with a final DMSO concentration ≤ 0.1%) into the bath.[9]

-

Record the changes in sodium currents, paying close attention to the peak current, inactivation, and the development of a tail current upon repolarization.

-

-

Data Analysis:

-

Measure the amplitude and decay kinetics of the sodium tail current. The decay is often fit with a single or double exponential function to determine the time constant(s).[6]

-

Analyze changes in the voltage-dependence of activation and inactivation.

-

To assess repetitive firing, operate in current-clamp mode and inject a depolarizing current pulse before and after this compound application.

-

Two-Electrode Voltage-Clamp (TEVC) of Sodium Channels in Xenopus Oocytes

This technique is ideal for studying the effects of compounds on specific ion channel subtypes that have been heterologously expressed in Xenopus oocytes.

Detailed Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Surgically harvest oocytes from a female Xenopus laevis.

-

Treat oocytes with collagenase to remove the follicular layer.

-

Inject oocytes with cRNA encoding the desired sodium channel α and auxiliary β subunits.[7]

-

Incubate the injected oocytes for 2-5 days to allow for channel expression.

-

-

Electrode Preparation:

-

Pull two glass microelectrodes to a resistance of 0.5-2 MΩ and fill them with 3 M KCl.[7] One electrode will measure voltage, and the other will inject current.

-

-

Recording Procedure:

-

Place an oocyte in the recording chamber and perfuse with a standard oocyte Ringer's solution.

-

Impale the oocyte with both the voltage and current electrodes.

-

Use a TEVC amplifier to clamp the oocyte's membrane potential at a holding potential (e.g., -100 mV).

-

Apply a series of depolarizing voltage pulses to record baseline sodium currents.

-

Perfuse the chamber with the Ringer's solution containing this compound.

-

Record the modified sodium currents. For compounds that show use-dependency, a train of short depolarizing pulses may be applied.[4]

-

-

Data Analysis:

-

The analysis is similar to that for patch-clamp data, focusing on changes in current amplitude, gating kinetics, and the characteristics of the tail current.[6] The fraction of modified channels can be calculated by normalizing the tail current conductance to the peak current conductance in the absence of the pyrethroid.[6]

-

Conclusion